Pyrithiamine hydrobromide
説明
Pyrithiamine as a Thiamine (B1217682) Antagonist and Analogue
Pyrithiamine is a synthetic compound recognized as a potent antagonist and structural analogue of thiamine (Vitamin B1). ontosight.aiusbio.net Its structure closely mimics that of thiamine, with the primary difference being the substitution of the thiazole (B1198619) ring in thiamine with a pyridine (B92270) ring. nih.gov This structural similarity allows pyrithiamine to interfere with thiamine's metabolic functions in several ways.
One of the primary mechanisms of its antagonistic action is through competitive inhibition. Pyrithiamine competes with thiamine for the active sites of enzymes that require thiamine pyrophosphate (TPP), the biologically active form of thiamine, as a cofactor. ontosight.airesearchgate.net This includes crucial enzymes involved in carbohydrate and energy metabolism, such as transketolase, pyruvate (B1213749) dehydrogenase complex, and α-ketoglutarate dehydrogenase complex. ontosight.aiportlandpress.comnih.gov By binding to these enzymes, pyrithiamine or its phosphorylated form, pyrithiamine pyrophosphate (PTPP), prevents the normal binding and function of TPP, effectively inducing a state of thiamine deficiency even when thiamine is present. ontosight.airesearchgate.net
Furthermore, pyrithiamine can inhibit the synthesis of TPP from thiamine by targeting the enzyme thiamine pyrophosphokinase. portlandpress.comhormonesmatter.com This action further depletes the intracellular pool of the essential coenzyme. Pyrithiamine is also known to inhibit the transport of thiamine into cells and across the blood-brain barrier. portlandpress.comufersa.edu.br This multifaceted antagonism makes pyrithiamine a powerful tool in research to induce and study the biochemical and physiological effects of thiamine deficiency. mdpi.comcanada.ca
The ability of pyrithiamine to induce a thiamine-deficient state is leveraged in experimental models to investigate the neurological and cellular consequences of this deficiency, which can manifest as conditions like Wernicke-Korsakoff syndrome and beriberi. ontosight.ainih.gov Studies using pyrithiamine have provided significant insights into the role of thiamine in neuronal function, revealing that its deficiency can lead to neuronal cell death, impaired cognitive functions, and motor deficits. mdpi.comfrontierspartnerships.orgcambridge.orgjneurosci.orgcornell.edu
Historical Perspectives on Pyrithiamine Research and Discovery
The investigation of thiamine antagonists like pyrithiamine emerged from the broader historical context of vitamin research and the quest to understand the "anti-beriberi factor." nih.gov Following the isolation and synthesis of thiamine in the mid-1930s, researchers began to synthesize structural analogues to explore the vitamin's precise metabolic roles. nih.gov
Pyrithiamine, also known as neopyrithiamine, was designed as an isosteric pyridine analogue of thiamine for the purpose of studying thiamine metabolism. researchgate.netcore.ac.uk Early research in the 1940s, notably by D.W. Woolley and A.G. White, established pyrithiamine's ability to inhibit the growth of various microbial species that required thiamine for their proliferation. nih.gov Their work demonstrated that this inhibition was selective and could be competitively reversed by the addition of sufficient amounts of thiamine, providing early evidence of its antagonistic nature. nih.gov
Subsequent research delved deeper into its mode of action. Studies in the 1950s focused on elucidating the enzymatic basis of pyrithiamine's effects. It was proposed that pyrithiamine could be phosphorylated in vivo to form pyrithiamine pyrophosphate (PTPP), which then competes with thiamine pyrophosphate (TPP). researchgate.net Experiments using chicken blood as an enzyme source showed that pyrithiamine could indeed inhibit the synthesis of TPP from thiamine, although requiring large amounts of the antagonist. uu.nl
Over the following decades, pyrithiamine became a standard tool for inducing experimental thiamine deficiency in animal models, particularly in rats and mice. mdpi.com This has been instrumental in creating models for human conditions like Wernicke's Encephalopathy. canada.ca These studies have been crucial for understanding the selective vulnerability of certain brain regions to thiamine deficiency and the associated neurochemical changes. canada.cajneurosci.org The development of pyrithiamine and other thiamine antagonists has been of great importance in understanding the metabolic role of vitamin B1 and the consequences of its deficiency. portlandpress.com
Interactive Data Tables
Table 1: Key Research Findings on Pyrithiamine
| Research Focus | Organism/System | Key Finding | Reference(s) |
| Mechanism of Action | Various | Competitively inhibits thiamine-dependent enzymes by mimicking thiamine's structure. | ontosight.airesearchgate.net |
| Enzyme Inhibition | Chicken Blood | Inhibits the synthesis of thiamine pyrophosphate (TPP) from thiamine. | researchgate.netuu.nl |
| Microbial Growth | Bacteria, Yeasts, Molds | Inhibits the growth of microbes that require thiamine. | nih.gov |
| Neurological Effects | Rats | Induces lesions in the thalamus and other brain regions, mimicking Wernicke's Encephalopathy. | canada.cajneurosci.org |
| Cellular Effects | Rat Pheochromocytoma Cells | Triggers apoptosis via a mitochondria-dependent caspase 3-mediated signaling pathway. | frontierspartnerships.org |
| Behavioral Effects | Rats | Impairs motor skills and acetylcholine (B1216132) metabolism. | cornell.edu |
| Gene Regulation | Aspergillus oryzae | The ptrA gene confers resistance to pyrithiamine and is used as a selectable marker. | takarabio.com |
| Riboswitch Interaction | Bacteria, Fungi | Pyrithiamine pyrophosphate binds to TPP riboswitches, repressing thiamine-related genes. | nih.govnih.gov |
Structure
2D Structure
3D Structure of Parent
特性
IUPAC Name |
2-[1-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-methylpyridin-1-ium-3-yl]ethanol;bromide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N4O.2BrH/c1-10-12(5-7-19)4-3-6-18(10)9-13-8-16-11(2)17-14(13)15;;/h3-4,6,8,19H,5,7,9H2,1-2H3,(H2,15,16,17);2*1H/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVBWVASDWGFNH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=[N+]1CC2=CN=C(N=C2N)C)CCO.Br.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Br2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80968058 | |
| Record name | Pyrithiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80968058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
534-64-5 | |
| Record name | Pyridinium, 1-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-hydroxyethyl)-2-methyl-, bromide, hydrobromide (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=534-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrithiamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrithiamin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrithiamin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76271 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrithiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80968058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-ammonio-2-methylpyrimidin-5-yl)-3-(2-hydroxyethyl)-2-methylpyridinium dibromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.824 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRITHIAMINE BROMIDE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JB3029BJ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Pyrithiamine Action
Interaction with Thiamine (B1217682) Pyrophosphokinase (TPK)
Thiamine pyrophosphokinase (TPK) is a crucial enzyme that catalyzes the conversion of thiamine into its biologically active form, thiamine pyrophosphate (TPP), by transferring a pyrophosphate group from ATP. nih.gov Pyrithiamine directly interacts with this enzyme, leading to a significant disruption in the production of TPP.
Pyrithiamine as a Substrate for TPK and Pyrithiamine Pyrophosphate (PPP) Formation
Research has demonstrated that pyrithiamine acts as a substrate for thiamine pyrophosphokinase. nih.govnih.gov The enzyme facilitates the transfer of a pyrophosphate group from ATP to pyrithiamine, resulting in the formation of pyrithiamine pyrophosphate (PPP). nih.govnih.govresearchgate.net This has been confirmed through multiple lines of evidence, including kinetic assays showing the production of AMP when pyrithiamine is used as a substrate, direct identification of PPP in reaction mixtures by mass spectrometry, and X-ray crystallography revealing PPP bound to the active site of TPK. nih.gov
Enzymatic Inhibition of Thiamine Pyrophosphate Synthesis
The phosphorylation of pyrithiamine to PPP is a key step in its inhibitory action. By serving as a substrate for TPK, pyrithiamine competitively inhibits the normal phosphorylation of thiamine to TPP. This leads to a reduction in the cellular pool of TPP, the essential coenzyme for numerous metabolic enzymes. portlandpress.com The inhibitory constant (Ki) of pyrithiamine for pig brain TPK has been reported to be 2.2 x 10-7 M, indicating a high affinity for the enzyme. annualreviews.org
Interference with Thiamine Transport Systems
Pyrithiamine not only affects the enzymatic conversion of thiamine but also interferes with its transport into cells, particularly across the blood-brain barrier. mdpi.com
Central Nervous System Thiamine Transport Inhibition
Pyrithiamine effectively inhibits the transport of thiamine into the central nervous system. nih.gov It competes with thiamine for the saturable transport system at the blood-brain barrier. nih.gov This inhibition of uptake contributes significantly to the rapid onset of neurological symptoms of thiamine deficiency observed in animal models treated with pyrithiamine. nih.gov
Comparative Analysis of Thiamine Analogue Transport Inhibition
When compared to other thiamine analogues, pyrithiamine demonstrates potent inhibition of thiamine transport. Kinetic analyses have shown that pyrithiamine, along with thiamine disulphide and acetylthiamine, inhibits the saturable component of thiamine transport across the blood-brain barrier. nih.govnih.gov In contrast, oxythiamine (B85929), another thiamine antagonist, has a negligible effect on thiamine transport into the brain. nih.govnih.gov This highlights the specific structural features of pyrithiamine that contribute to its potent inhibitory effect on thiamine transport systems.
Table 1: Comparative Inhibition of Thiamine Transport by Analogues
| Thiamine Analogue | Effect on Thiamine Transport Across Blood-Brain Barrier |
|---|---|
| Pyrithiamine | Potent inhibitor nih.govnih.gov |
| Oxythiamine | No significant effect nih.govnih.gov |
| Thiamine Disulphide | Inhibitor nih.govnih.gov |
| Acetylthiamine | Inhibitor nih.govnih.gov |
| Amprolium (B1666021) | Inhibitor nih.govnih.gov |
Impact on Cellular Thiamine Homeostasis and Metabolism
Alterations in Intracellular Thiamine Phosphoester Levels
Pyrithiamine significantly alters the intracellular balance of thiamine and its phosphorylated derivatives, primarily thiamine pyrophosphate (TPP), which is a crucial cofactor for several key enzymes in carbohydrate and amino acid metabolism. portlandpress.comamegroups.org
Research has demonstrated that pyrithiamine competitively inhibits the transport of thiamine across cellular membranes, including the blood-brain barrier. nih.gov This inhibition restricts the cellular uptake of thiamine, which is the first step in maintaining adequate intracellular thiamine levels.
Furthermore, pyrithiamine acts as a potent inhibitor of thiamine pyrophosphokinase, the enzyme that catalyzes the conversion of thiamine to TPP. portlandpress.comnih.gov This inhibition occurs because pyrithiamine itself can be a substrate for this enzyme, leading to the production of pyrithiamine pyrophosphate (PTPP). nih.govsemanticscholar.org The formation of PTPP not only depletes the pool of ATP available for the phosphorylation of thiamine but also directly competes with TPP for binding to TPP-dependent enzymes. portlandpress.comebi.ac.uk
Studies using cultured human lymphoblasts have shown that exposure to pyrithiamine leads to a decrease in the activities of TPP-dependent enzymes like transketolase and α-ketoglutarate dehydrogenase. nih.gov Interestingly, in the case of transketolase, a significant portion of the lost activity was due to a decrease in the synthesis rate of the enzyme itself, suggesting that thiamine may have a role in regulating the expression of the transketolase gene or protein. nih.gov
In rat cerebellar granule cells, treatment with pyrithiamine resulted in a reduction of thiamine phosphate (B84403) esters and decreased activities of α-ketoglutarate dehydrogenase and transketolase. researchgate.net This disruption of thiamine-dependent metabolic pathways ultimately led to increased cell death. researchgate.net
The following table summarizes the key effects of pyrithiamine on thiamine phosphoester levels:
| Mechanism | Effect | Consequence |
| Inhibition of thiamine transport | Reduced cellular uptake of thiamine. nih.gov | Depletion of the precursor for TPP synthesis. |
| Inhibition of thiamine pyrophosphokinase | Decreased synthesis of TPP from thiamine. portlandpress.comnih.gov | Reduced availability of the active coenzyme. |
| Formation of pyrithiamine pyrophosphate (PTPP) | PTPP competes with TPP for binding to apoenzymes. semanticscholar.orgebi.ac.uk | Impaired function of TPP-dependent enzymes. |
| Decreased enzyme synthesis | Reduced synthesis rate of enzymes like transketolase. nih.gov | Long-term impairment of metabolic pathways. |
Effects on Cellular Nucleotide Pools
Pyrithiamine's disruption of thiamine metabolism has a cascading effect on cellular nucleotide pools, primarily through its impact on energy metabolism and the pentose (B10789219) phosphate pathway (PPP).
The inhibition of TPP-dependent enzymes, such as the pyruvate (B1213749) dehydrogenase complex and the α-ketoglutarate dehydrogenase complex, impairs the Krebs cycle and oxidative phosphorylation, leading to a decrease in cellular ATP production. amegroups.orgnih.govuliege.be Studies have shown that pyrithiamine treatment can lead to decreased levels of ATP. uliege.be For instance, in pyrithiamine-treated neuroblastoma cells, ATP levels decreased, and this was accompanied by an increase in lactate (B86563) production, indicating a shift towards anaerobic glycolysis. uliege.be
The table below outlines the effects of pyrithiamine on cellular nucleotide pools:
| Affected Pathway | Mechanism | Consequence |
| Oxidative Phosphorylation | Inhibition of pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes. nih.govuliege.be | Decreased cellular ATP production. uliege.be |
| Pentose Phosphate Pathway | Inhibition of transketolase. nih.govnih.gov | Reduced production of ribose-5-phosphate, leading to a decrease in the nucleotide pool. nih.gov |
Pyrithiamine Deaminase Activity and Thiamine Homeostasis
Pyrithiamine deaminase is an enzyme that plays a role in the detoxification of pyrithiamine. ontosight.ai This enzyme catalyzes the hydrolysis of the amino group from pyrithiamine, converting it into a less toxic compound. ontosight.ai This enzymatic activity is crucial for maintaining thiamine homeostasis and protecting against the detrimental effects of pyrithiamine. ontosight.ai
The activity of pyrithiamine deaminase is highly specific for pyrithiamine and is not significantly affected by other thiamine analogs. ontosight.ai Research has identified this enzyme as a member of the amidinohydrolase family. ontosight.ai By degrading pyrithiamine, this enzyme helps to mitigate its inhibitory effects on thiamine transport and phosphorylation, thereby contributing to the maintenance of adequate intracellular thiamine levels and the proper functioning of thiamine-dependent metabolic pathways.
Pyrithiamine Induced Thiamine Deficiency Ptd As a Research Model
Development and Validation of PTD Animal Models
The PTD model is valued for its ability to replicate the key neuropathological and behavioral features of human thiamine (B1217682) deficiency disorders in a condensed timeframe. oup.com This allows researchers to systematically study disease progression and test potential therapeutic interventions.
Rodent Models for Thiamine Deficiency Induction
The most common method for inducing thiamine deficiency in research involves a dual approach: feeding rodents a diet completely lacking in thiamine while simultaneously administering daily injections of pyrithiamine. oup.commdpi.comnih.gov Pyrithiamine acts as a competitive inhibitor of thiamine pyrophosphokinase, an essential enzyme for thiamine metabolism, and also blocks thiamine transport across the blood-brain barrier. mdpi.com This combined regimen rapidly depletes thiamine stores in the brain and other organs, leading to the onset of neurological symptoms within approximately 10 to 14 days. oup.comveteriankey.com
The progression of symptoms in PTD rodents is predictable, starting with weight loss and decreased motor activity, and advancing to more severe signs such as ataxia (loss of coordination), seizures, and opisthotonus (severe muscle spasms causing arching of the back). oup.commdpi.com These observable signs allow researchers to stage the severity of the deficiency. The model has been successfully established in both rats and mice. oup.comnih.govmdpi.com
PTD as a Model for Wernicke-Korsakoff Syndrome (WKS) and Diencephalic Amnesia
The PTD model is a well-validated and powerful tool for studying Wernicke-Korsakoff Syndrome (WKS), a severe neurological disorder caused by thiamine deficiency, most commonly seen in individuals with chronic alcoholism. veteriankey.comkorsakovkenniscentrum.nlmdpi.com The validity of the model stems from its remarkable ability to reproduce the specific pattern of brain damage and the resulting memory impairments characteristic of WKS. korsakovkenniscentrum.nltandfonline.com
Neuropathologically, PTD in rats induces lesions in brain regions that are selectively vulnerable in human WKS, including the thalamus (particularly the anterior and midline nuclei), mammillary bodies, and inferior colliculus. oup.comoup.comkorsakovkenniscentrum.nl This anatomical specificity is crucial, as damage to these diencephalic structures is believed to be the primary cause of the profound amnesia seen in Korsakoff's syndrome. nih.gov The model effectively mimics the full clinical spectrum of WKS, from the acute encephalopathy phase to the chronic state of cognitive impairment known as Korsakoff's psychosis. mdpi.com By replicating these core features, the PTD model provides an invaluable platform for investigating the pathophysiology of diencephalic amnesia. veteriankey.comkorsakovkenniscentrum.nl
Neurobiological Consequences of PTD
The neurological damage induced by PTD leads to a cascade of functional deficits, most notably affecting cognitive and behavioral processes. These impairments are a direct consequence of the selective neuronal loss and dysfunction in key brain circuits responsible for memory and learning.
Cognitive and Behavioral Impairments in PTD Models
Animals subjected to PTD exhibit a range of cognitive deficits that closely mirror the amnesic symptoms of human WKS patients. nih.gov These impairments are not global but are particularly pronounced in tasks that rely on specific types of memory, which can be systematically evaluated through various behavioral tests.
A consistent and robust finding in PTD rodent models is a significant impairment in spatial learning and memory. nih.govresearchgate.net This is typically assessed using the Morris Water Maze (MWM) task, where an animal must learn the location of a hidden platform in a pool of water using external visual cues. mdpi.comconductscience.com
PTD-treated rats and mice consistently demonstrate deficits in acquiring this task, as shown by longer escape latencies (the time taken to find the platform) compared to control animals. conductscience.com Furthermore, when tested for memory retention in a "probe trial" where the platform is removed, PTD animals spend significantly less time searching in the correct target quadrant, indicating a failure to consolidate or recall the spatial information. mdpi.comconductscience.com These findings strongly point to dysfunction in the hippocampus and related diencephalic structures, which are critical for spatial navigation. conductscience.com
Table 1: Research Findings on Spatial Memory Deficits in PTD Models
| Behavioral Test | Animal Model | Key Findings | Citations |
| Morris Water Maze (MWM) | Rats | Impaired consolidation and recall of spatial reference memory; longer escape latency. | mdpi.comconductscience.com |
| Morris Water Maze (MWM) | Mice | Deficits in hippocampus-dependent memory formation; longer escape latency. | conductscience.com |
| T-Maze | Rats | Significantly fewer spontaneous alternations compared to controls. | nih.gov |
| Spatial Matching/Non-matching-to-sample | Rats | Impaired performance, indicating deficits in spatial working memory. | nih.gov |
Beyond spatial memory, PTD also disrupts the ability to recognize and remember objects. This is often evaluated using the nonrecurring-items delayed nonmatching-to-sample (DNMS) task and the Novel Object Recognition (NOR) test. mdpi.comresearchgate.net In the DNMS task, an animal is presented with a sample object and, after a delay, must choose a novel object to receive a reward. PTD-treated rats require more trials to learn this rule and perform more poorly as the delay between the sample and choice increases. researchgate.net This demonstrates a deficit in object-recognition memory that is similar to what is observed in human Korsakoff's amnesics. researchgate.net
Interestingly, some studies using the NOR test, which relies on a rodent's natural preference to explore a novel object over a familiar one, have reported unimpaired performance in PTD rats. mdpi.com This discrepancy may reflect the different cognitive demands of the tasks, suggesting that PTD may selectively affect certain aspects of recognition memory while leaving others intact. researchgate.net These nuanced findings highlight the model's utility in dissecting the complex nature of memory systems.
Table 2: Research Findings on Object Recognition and Learning in PTD Models
| Behavioral Test | Animal Model | Key Findings | Citations |
| Delayed Nonmatching-to-Sample (DNMS) | Rats | Required more trials to master the task; performance worsened with increased retention delays. | researchgate.net |
| Novel Object Recognition (NOR) | Rats | Some studies report unimpaired episodic memory related to object recognition. | mdpi.com |
| Olfactory/Auditory Matching-to-Sample | Rats | Deficits observed, indicating the memory impairment is not limited to the visual modality. | nih.gov |
Spatial Memory Deficits
Neuropathological Alterations in PTD-Induced Thiamine Deficiency
Pyrithiamine-induced thiamine deficiency (PTD) serves as a robust experimental model, precipitating a cascade of neuropathological changes that bear a striking resemblance to those observed in human Wernicke-Korsakoff syndrome (WKS). oup.comsemanticscholar.orgnih.gov The resulting brain damage is characterized by focal lesions in specific, vulnerable regions, offering a valuable platform for investigating the cellular and molecular mechanisms of thiamine deficiency-related neurodegeneration. oup.comresearchgate.netnih.gov The histopathological hallmarks of PTD in animal models, particularly rats, consistently mirror the damage seen in human Wernicke's encephalopathy, including lesions in the diencephalon and brain stem. nih.govkorsakovkenniscentrum.nl
The underlying pathophysiology of these alterations is complex, involving a confluence of factors such as impaired energy metabolism due to mitochondrial dysfunction, oxidative stress, excitotoxicity, and inflammatory responses. researchgate.netnih.gov These processes collectively contribute to the selective neuronal death and tissue damage that define the neuropathological profile of PTD. researchgate.nettandfonline.com
Regional Brain Lesions and Neuronal Loss
The administration of pyrithiamine in conjunction with a thiamine-deficient diet induces a consistent pattern of bilateral, symmetrical lesions in specific brain areas. korsakovkenniscentrum.nlfrontiersin.org These regions are thought to be particularly susceptible due to their high rate of thiamine-dependent glucose and oxidative metabolism. korsakovkenniscentrum.nl The resulting neuronal loss is a critical factor in the manifestation of the neurological symptoms associated with this condition. mdpi.com
The thalamus and mammillary bodies are among the most consistently and severely affected structures in PTD. korsakovkenniscentrum.nljneurosci.orgjneurosci.org Research has shown that PTD produces significant neuronal loss in the anterior and midline thalamic nuclei, as well as the mammillary bodies. nih.govnih.gov These lesions are considered a hallmark feature of the neuropathology seen in WKS. binghamton.edu
In the early stages of PTD, a marked loss of neurons is observed within the midline intralaminar nuclei and the posterior nuclear group of the thalamus. jneurosci.orgjneurosci.org As the deficiency progresses to the late acute stage, these necrotic changes extend throughout the entire thalamus. jneurosci.orgjneurosci.org Hemorrhagic lesions are also a prominent feature, appearing primarily in the mammillary bodies and the medial and lateral geniculate nuclei during the late acute phase of PTD. jneurosci.orgjneurosci.org Studies have demonstrated that damage to the anterior principal nucleus of the thalamus is a key factor for the clinical manifestation of the associated memory impairments. korsakovkenniscentrum.nl Furthermore, the medial mammillary nucleus of the hypothalamus is also consistently damaged in this syndrome. korsakovkenniscentrum.nl
| Brain Region | Observed Pathology in PTD Models | Reference |
|---|---|---|
| Thalamus (general) | Symmetrical hyperintense signals on MRI, necrotic damage, significant neuronal loss, tissue cavitation, and edema. | korsakovkenniscentrum.nljneurosci.org |
| Midline Intralaminar Nuclei (Thalamus) | Marked neuronal loss in the early acute stage. | jneurosci.orgjneurosci.org |
| Posterior Nuclear Group (Thalamus) | Marked neuronal loss in the early acute stage. | jneurosci.orgjneurosci.org |
| Anterior Thalamic Nuclei | Significant neuronal loss, considered a predictor of memory impairment. | korsakovkenniscentrum.nlkorsakovkenniscentrum.nl |
| Mammillary Bodies | Hemorrhagic lesions, shrinkage, and neuronal loss. | oup.comkorsakovkenniscentrum.nljneurosci.orgjneurosci.org |
| Medial and Lateral Geniculate Nuclei | Hemorrhagic lesions in the late acute stage. | jneurosci.orgjneurosci.org |
While the diencephalon is the primary site of gross pathological lesions, the hippocampus and cerebral cortex also exhibit significant vulnerability in PTD models, albeit often on a more functional and neurochemical level. mdpi.comnih.govresearchgate.net PTD has been shown to induce hippocampal dysfunction even in the absence of overt anatomical pathology. researchgate.netscience.gov This dysfunction is linked to alterations in neurogenesis and neurotransmitter systems. researchgate.netscience.gov
Studies have revealed that PTD leads to a loss of cholinergic fibers that innervate the hippocampus, which could contribute to cognitive and memory deficits. semanticscholar.org Furthermore, research has demonstrated decreased Ca2+-dependent release of glutamate (B1630785) from hippocampal slices in PTD-treated rats, suggesting an impairment in the "neurotransmitter pool" of glutamate. nih.gov In the cortex, PTD can cause damage to white matter tracts. uliege.be There is also evidence of reduced acetylcholine (B1216132) efflux in the frontal and retrosplenial cortices during behavioral tasks in PTD rats. nih.gov This cortical cholinergic dysfunction is believed to contribute significantly to the amnestic state induced by thiamine deficiency. nih.gov
The cerebellum and various brainstem nuclei are also susceptible to damage in PTD. oup.commdpi.com Neuropathological studies have identified lesions in the cerebellar vermis in cases of thiamine deficiency. oup.com In animal models, acute pathological changes have been observed in several brainstem structures. nih.gov
In order of decreasing severity, these changes are seen in the vestibular nuclei, inferior olivary nuclei, periventricular gray matter, and quadrigeminal plates (superior and inferior colliculi). nih.gov The initial alterations include swelling of postsynaptic dendrites and distension of the periaxonal space of myelinated axons. nih.gov The inferior colliculus, in particular, has been shown to be vulnerable to the effects of thiamine depletion in various animal models. frontiersin.orgdntb.gov.ua The pontine tegmentum, including the medial and lateral vestibular nuclei, can also exhibit hemorrhagic lesions. oup.com
Hippocampal and Cortical Vulnerability
Cholinergic and Monoaminergic System Dysregulation
Pyrithiamine-induced thiamine deficiency leads to significant dysregulation of key neurotransmitter systems, particularly the cholinergic and monoaminergic systems, which plays a crucial role in the cognitive and neurological impairments observed. mdpi.comnih.govresearchgate.net
Thiamine is essential for the synthesis of acetylcholine (ACh), and its deficiency results in a cascade of cholinergic deficits. semanticscholar.org PTD models have demonstrated a loss of cholinergic neurons in the basal forebrain, which leads to reduced cholinergic input to the hippocampus and cortex. semanticscholar.orgimrpress.comresearchgate.net This is accompanied by decreased activity of choline (B1196258) acetyltransferase and acetylcholinesterase, as well as downregulation of acetylcholine receptors in these regions. researchgate.netnih.gov In PTD-treated rats, ACh efflux is blunted in the hippocampus, medial frontal cortex, and retrosplenial cortex during behavioral testing. nih.gov This cholinergic dysfunction is believed to be a key contributor to the memory deficits seen in this model. semanticscholar.orgnih.gov
The monoaminergic systems, including the serotonergic, dopaminergic, and noradrenergic pathways, are also adversely affected by PTD. mdpi.com Studies have reported disturbances in the neurotransmission of these monoamines in the brains of PTD animals. mdpi.com Specifically, significant decreases in the concentrations of monoamines and their metabolites have been observed in various brain regions of rats with PTD-induced WKS. mdpi.com For instance, the ratio of HVA to dopamine (B1211576) was found to be significantly lower in the medulla oblongata of the WKS group compared to controls. mdpi.com
| Neurotransmitter System | Effect of PTD | Affected Brain Regions | Reference |
|---|---|---|---|
| Cholinergic | Loss of cholinergic neurons, decreased ACh synthesis and release, reduced enzyme activity. | Basal forebrain, Hippocampus, Frontal Cortex, Retrosplenial Cortex. | semanticscholar.orgnih.govnih.govimrpress.com |
| Serotonergic | Disturbed neurotransmission, lower levels of serotonin. | General brain, specific regional data varies. | mdpi.com |
| Dopaminergic | Disturbed neurotransmission, lower levels of dopamine and metabolites (e.g., HVA). | General brain, Medulla Oblongata. | mdpi.com |
| Noradrenergic | Disturbed neurotransmission, lower levels of noradrenaline metabolites (e.g., MHPG). | General brain, Prefrontal Cortex. | mdpi.com |
Neurogenesis and Neural Stem/Progenitor Cell Activity in PTD
Recent research has highlighted the significant impact of pyrithiamine-induced thiamine deficiency on the processes of neurogenesis and the activity of neural stem/progenitor cells (NSPCs). researchgate.netnih.gov These findings suggest that impaired brain repair mechanisms may contribute to the long-term neurological consequences of thiamine deficiency. researchgate.net
PTD has been shown to considerably affect cell proliferation and neurogenesis in both established neurogenic areas of the brain and in regions that are vulnerable to thiamine deficiency-related damage. nih.gov In the subventricular zone (SVZ) and the subgranular layer (SGL) of the hippocampus, PTD leads to a decrease in the number of proliferating cells, indicating a reduction in NSPC proliferation destined for neurogenesis. researchgate.netnih.gov This is further supported by decreased immunostaining for doublecortin (DCX), a marker for neuroblast formation, in the SGL. researchgate.netnih.gov
Interestingly, the response of progenitor cells can be stage-dependent. One study found that during the early post-opisthotonus stage of PTD, there was an increase in progenitor cell proliferation and survival. researchgate.netscience.gov However, this was paradoxically accompanied by a reduction in the levels of neurogenesis during this and later stages, with an increase in astrocytogenesis in the late post-opisthotonus stage. researchgate.netscience.gov Furthermore, in vitro studies using cultured neurospheres exposed to PTD have confirmed that thiamine deficiency directly results in decreased proliferation of NSPCs. researchgate.netnih.gov
Molecular Pathogenesis of Pyrithiamine Induced Neurotoxicity
Mitochondrial Dysfunction and Energy Metabolism Perturbations
Thiamine (B1217682) is an indispensable cofactor for several key enzymes involved in cellular energy metabolism. researchgate.net Its deficiency, induced by pyrithiamine, leads to significant mitochondrial dysfunction and disrupts energy production, particularly in the brain. researchgate.netresearchgate.net This impairment is a central feature of the neurotoxicity observed in conditions like Wernicke's encephalopathy. researchgate.net
Pyrithiamine administration leads to a decrease in the activity of thiamine-dependent enzymes within the mitochondria, such as those in the tricarboxylic acid (TCA) cycle. researchgate.net This disruption in the TCA cycle can lead to a failure of energy metabolism, which in turn is linked to neurodegenerative processes. researchgate.net The consequences of this metabolic impairment include not only a reduction in ATP production but also an increase in oxidative stress and the potential for excitotoxicity. researchgate.netscirp.org
Experimental models have shown that pyrithiamine-induced thiamine deficiency results in impaired oxidative metabolism of glucose, leading to an accumulation of harmful metabolic byproducts and contributing to cellular energy failure and eventual neuronal cell death. canada.ca The slowing of the citric acid cycle is considered a primary cause of the biochemical lesions that develop. uliege.be Furthermore, the combined effects of ethanol (B145695) and pyrithiamine can additively inhibit ATP generation, exacerbating the neurotoxic impact. scirp.org
Excitotoxicity Mechanisms, including Glutamate-Mediated Damage
A key mechanism in pyrithiamine-induced neurotoxicity is excitotoxicity, primarily mediated by the neurotransmitter glutamate (B1630785). nih.gov In experimental models of thiamine deficiency, there is a selective increase in the extracellular concentration of glutamate in vulnerable brain regions, such as the thalamus. nih.govmcgill.ca This elevation in glutamate levels occurs before the appearance of histological lesions, suggesting it plays a causal role in the subsequent neuronal damage. nih.gov
The increased extracellular glutamate leads to over-activation of glutamate receptors, which triggers a cascade of detrimental cellular events, ultimately resulting in neuronal cell death. researchgate.net This process is a hallmark of excitotoxic damage. researchgate.net The mechanism behind the elevated glutamate involves the downregulation of astrocyte glutamate transporters, specifically GLT-1 and GLAST. nih.govnih.gov These transporters are responsible for clearing glutamate from the synaptic cleft, and their reduced function leads to its accumulation. nih.govnih.gov
Research has shown that in pyrithiamine-treated rats, there is a significant decrease in the protein levels of GLT-1 and GLAST in the medial thalamus at the symptomatic stage. nih.gov This loss of transporters provides a direct explanation for the increased interstitial glutamate levels and the selective vulnerability of thalamic structures to thiamine deficiency-induced neurodegeneration. nih.gov
Implications for Neurodegenerative Processes beyond Thiamine Deficiency
The molecular changes initiated by pyrithiamine-induced thiamine insufficiency have broader implications, showing significant overlap with the pathologies of major neurodegenerative disorders, most notably Alzheimer's disease.
Links to Alzheimer's Disease Pathology (Amyloid-Beta and Tau Hyperphosphorylation)
Research has established a strong connection between thiamine deficiency and the hallmark pathologies of Alzheimer's disease (AD), namely the accumulation of amyloid-beta (Aβ) peptides and the hyperphosphorylation of tau protein. researchgate.netnih.gov Administration of pyrithiamine to both wild-type and APP/PS1 transgenic mice has been shown to aggravate Aβ accumulation in the brain. researchgate.netnih.gov This is evidenced by an increase in the number of amyloid plaques in transgenic mice and elevated levels of Aβ in the brains of wild-type mice. researchgate.netresearchgate.net
Furthermore, pyrithiamine treatment leads to an increased number of phosphorylated tau-positive cells in both types of mice. researchgate.netnih.gov The accumulation of Aβ is believed to occur first, subsequently triggering tau pathology. mdpi.comdiva-portal.org Soluble forms of Aβ and tau are thought to work in concert to drive neurons into a diseased state. nih.gov These findings suggest that pyrithiamine-induced thiamine deficiency can replicate AD-like pathological changes, providing a valuable model for studying the disease. researchgate.netnih.gov
| Finding | Model | Effect of Pyrithiamine | Citation |
| Amyloid-Beta Accumulation | APP/PS1 Transgenic Mice | Increased number of amyloid plaques | researchgate.net, researchgate.net |
| Amyloid-Beta Accumulation | Wild-Type Mice | Increased β-amyloid levels | researchgate.net |
| Tau Hyperphosphorylation | APP/PS1 Transgenic & Wild-Type Mice | Increased number of phosphorylated Tau-positive cells | researchgate.net, nih.gov |
Modulation of Glycogen (B147801) Synthase Kinase-3 (GSK-3) Activity
Glycogen synthase kinase-3 (GSK-3) is a multifaceted enzyme implicated in a wide range of cellular processes, and its deregulation is linked to various diseases, including Alzheimer's. thno.orgcsic.es In the context of pyrithiamine-induced neurotoxicity, GSK-3 activity is significantly modulated. researchgate.netnih.gov
Specifically, pyrithiamine treatment has been found to decrease the phosphorylation of GSK-3β, which in turn increases its enzymatic activity. researchgate.netnih.gov This is significant because hyperactive GSK-3β is known to be involved in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in AD. frontiersin.org The increased activity of GSK-3β provides a direct mechanistic link between thiamine deficiency and one of the primary pathological features of Alzheimer's disease. researchgate.netnih.gov Interestingly, pyrithiamine has been observed to have little influence on the activity of GSK-3α. researchgate.netnih.gov
| Enzyme Isoform | Effect of Pyrithiamine | Implication | Citation |
| GSK-3β | Decreased phosphorylation, increased activity | Contributes to Tau hyperphosphorylation | researchgate.net, nih.gov |
| GSK-3α | Little influence on activity | Specificity of pyrithiamine's effect | researchgate.net, nih.gov |
Hypoxia-Inducible Factor-1α (HIF-1α) Pathways in Thiamine Insufficiency
Thiamine insufficiency, as induced by pyrithiamine, triggers a cellular stress response that involves the stabilization and activation of Hypoxia-Inducible Factor-1α (HIF-1α), even under normal oxygen conditions—a state known as pseudo-hypoxia. researchgate.netnih.govimrpress.com This activation is a consequence of the metabolic dysfunction caused by the lack of thiamine. nih.govimrpress.com
The impairment of thiamine-dependent enzymes leads to an accumulation of metabolic intermediates like pyruvate (B1213749) and lactate (B86563). nih.govimrpress.com Excess pyruvate can stabilize HIF-1α, leading to the transcription of its target genes. researchgate.net In primary mouse astrocytes, thiamine deficiency has been shown to induce HIF-1α expression and activity, leading to an increase in the expression of pro-apoptotic and pro-inflammatory target genes. researchgate.netplos.org This HIF-1α-mediated transcriptional upregulation contributes to astrocyte cell death during thiamine deficiency. researchgate.netplos.org Furthermore, in neuronal cells, HIF-1α activation has been shown to trigger the amyloidogenic cascade by increasing the expression and activity of β-secretase (BACE1), further linking thiamine deficiency to Alzheimer's-like pathology. researchgate.net
| Cellular Consequence | Mechanism | Key Genes/Proteins Involved | Citation |
| Pseudo-hypoxia | Accumulation of pyruvate and lactate stabilizes HIF-1α | Pyruvate, Lactate, HIF-1α | nih.gov, imrpress.com |
| Astrocyte Apoptosis | HIF-1α upregulates pro-apoptotic genes | MCP1, BNIP3, Nix, Noxa | researchgate.net, plos.org |
| Amyloidogenesis | HIF-1α increases β-secretase expression and activity | BACE1 | researchgate.net |
ERK1/2 Signaling Pathways in Response to Thiamine Deficiency
The mitogen-activated protein kinase (MAPK) cascades are crucial intracellular signaling pathways that regulate a wide array of cellular processes, including stress responses, inflammation, and cell survival or death. Within this family, the extracellular signal-regulated kinases 1 and 2 (ERK1/2) pathway is of particular interest in the context of thiamine deficiency.
Research using pyrithiamine-induced models of thiamine deficiency has consistently demonstrated a significant alteration in ERK1/2 signaling. Deficient animals show a strong and progressive increase in the phosphorylation of ERK1/2 in brain regions that are particularly vulnerable to thiamine deficiency, such as the thalamus, hippocampus, and cerebral cortex. researchgate.netnih.gov Phosphorylation is indicative of the activation of the ERK1/2 pathway. This activation is not a transient effect; elevated ERK1/2 phosphorylation has been observed to persist even after a period of recovery with thiamine supplementation. nih.gov This sustained activation suggests that the ERK1/2 pathway may be involved in both the acute neurotoxic response and the long-term neurological sequelae associated with thiamine deficiency. While ERK signaling is often associated with cell survival and proliferation, its chronic or excessive activation can also trigger pro-apoptotic pathways, contributing to neurodegeneration.
Pyrithiamine in Anti Microbial and Cancer Research
Inhibition of Microbial Growth and Thiamine-Requiring Organisms
Pyrithiamine demonstrates a selective inhibitory effect on the growth of a variety of microorganisms, including bacteria, yeasts, and molds. nih.gov Its efficacy as a growth inhibitor is directly linked to the microorganism's dependence on an external source of thiamine (B1217682). semanticscholar.org Organisms that require the intact thiamine molecule for their growth are particularly susceptible to inhibition by pyrithiamine. nih.govsemanticscholar.org In contrast, species that can synthesize their own thiamine or utilize its pyrimidine (B1678525) and thiazole (B1198619) components are less affected. nih.gov The inhibitory effects of pyrithiamine can be reversed by the addition of sufficient amounts of thiamine. caymanchem.com
Mechanisms of Pyrithiamine Toxicity in Microorganisms
The toxicity of pyrithiamine in microorganisms stems from its structural similarity to thiamine, which allows it to function as a potent antimetabolite. portlandpress.com One of the primary mechanisms of its action is the inhibition of thiamine pyrophosphokinase, the enzyme responsible for converting thiamine into its biologically active form, thiamine pyrophosphate (TPP). nih.gov Pyrithiamine itself can be phosphorylated to form pyrithiamine pyrophosphate (PTPP). researchgate.net This analog then interferes with TPP-dependent enzymes, crucial for various metabolic pathways. portlandpress.com
Furthermore, PTPP can bind to TPP riboswitches, which are regulatory RNA elements found in the messenger RNA (mRNA) of many bacteria and fungi. researchgate.net This binding mimics the action of TPP, leading to the repression of genes involved in thiamine biosynthesis and transport. portlandpress.comrcsb.org The resulting thiamine starvation disrupts essential cellular processes, ultimately inhibiting microbial growth. researchgate.net
Thiamine Pyrophosphate (TPP) Riboswitches as Targets
TPP riboswitches are highly conserved regulatory elements that control gene expression in response to intracellular TPP concentrations, making them an attractive target for antimicrobial agents. frontiersin.orgnih.gov These riboswitches are found in all domains of life, including bacteria, fungi, and plants, where they regulate the synthesis and transport of thiamine. portlandpress.comrcsb.org
The antimicrobial compound pyrithiamine, once converted to PTPP, effectively targets these riboswitches. rcsb.org The crystal structure of the TPP riboswitch reveals that it does not recognize the central thiazole moiety of TPP, which explains its susceptibility to binding by PTPP. rcsb.org This interaction with the riboswitch leads to the downregulation of genes essential for thiamine metabolism, providing a clear mechanism for the antimicrobial action of pyrithiamine. rcsb.org Research has shown that bacteria can develop resistance to pyrithiamine by acquiring mutations in their TPP riboswitches. yale.edu
Applications in Cancer Research
The role of thiamine metabolism in cancer cell proliferation has opened avenues for new therapeutic strategies. Pyrithiamine has emerged as a valuable tool in cancer research, particularly in the context of enhancing the efficacy of radiation therapy and studying DNA damage responses.
Modulation of Thiamine Metabolism as a Radiosensitization Strategy
Targeting thiamine metabolism has been identified as a novel strategy for radiosensitization in cancer cells. nih.govnih.gov The inhibition of thiamine pyrophosphokinase-1 (TPK1) or the thiamine transporter-1 (THTR1) has been shown to significantly sensitize cancer cells, but not normal cells, to radiation. nih.govnih.govresearchgate.net
Treatment with pyrithiamine, which competes with thiamine for binding to TPK1, mimics the effects of TPK1 knockdown. nih.gov Pre-incubation of cancer cell lines with pyrithiamine resulted in increased sensitivity to radiation. nih.gov This radiosensitization is linked to the depletion of intracellular TPP, which is a critical cofactor for enzymes in the pentose (B10789219) phosphate (B84403) pathway, such as transketolase. oncotarget.com Reduced TPP levels inhibit the production of ribose-5-phosphate, a precursor for nucleotide synthesis, thereby impairing the cell's ability to repair radiation-induced DNA damage and leading to increased cell death. oncotarget.com
Table 1: Effect of Pyrithiamine on Cellular Components and Processes
| Cellular Component/Process | Effect of Pyrithiamine Treatment | Reference(s) |
|---|---|---|
| Intracellular Nucleotide Levels | Significantly reduced (dATP, dCTP, dGTP, dTTP) | glpbio.com |
| Intracellular ThDP Levels | Strongly reduced | glpbio.com |
| Cell Viability (Neuro 2a cells) | Death after 48 hours | glpbio.com |
| Radiosensitivity (HeLa cells) | Significantly increased | nih.gov |
Pyrithiamine as a Tool for Studying DNA Damage and Repair in Neoplasia
Pyrithiamine's ability to interfere with thiamine metabolism and induce a state of thiamine deficiency makes it a useful tool for investigating the mechanisms of DNA damage and repair in cancer cells. nih.gov The disruption of thiamine metabolism through pyrithiamine treatment leads to persistent DNA damage following irradiation. nih.govnih.govresearchgate.net
Genomic instability is a hallmark of cancer, and inefficient DNA repair is a major contributing factor. nih.gov By modulating the thiamine pathway with pyrithiamine, researchers can study how the impairment of nucleotide production affects the cellular response to DNA damaging agents. oncotarget.com This approach allows for a better understanding of the intricate relationship between metabolic pathways and the DNA damage response in neoplastic cells, potentially identifying new targets for therapeutic intervention. nih.govoncotarget.com
Methodological Approaches and Experimental Considerations in Pyrithiamine Research
In Vivo Animal Model Protocols
The study of pyrithiamine's effects, primarily as a tool to induce thiamine (B1217682) deficiency (TD), heavily relies on in vivo animal models. These models are crucial for understanding the resulting neuropathological and behavioral consequences, which often mimic human conditions like Wernicke-Korsakoff syndrome (WKS). Rodents, particularly rats and mice, are the most frequently used species in this research.
A common and standardized method for inducing thiamine deficiency involves a dual approach: a thiamine-deficient diet combined with daily intraperitoneal injections of pyrithiamine. nih.govbibliotekanauki.plscispace.com This combination is more effective and rapid at inducing a state of deficiency than diet alone, as pyrithiamine acts as a thiamine antagonist, inhibiting the enzyme thiamine pyrophosphokinase and blocking thiamine transport across the blood-brain barrier. nih.gov
The typical regimen in rats involves placing the animals on a thiamine-deficient chow and administering daily intraperitoneal injections of pyrithiamine. scispace.com The onset of neurological symptoms, such as ataxia, convulsions, and loss of the righting reflex, is a key indicator of successful TD induction. nih.govscispace.com Once these symptoms appear, which can take around 10 to 14 days, the pyrithiamine injections are often discontinued, and thiamine supplementation is provided to prevent mortality and allow for the study of chronic effects. nih.govscispace.com
A study using male Sprague-Dawley rats involved a thiamine-deficient diet and daily intraperitoneal injections of pyrithiamine hydrobromide. dbc.wroc.plnih.gov Another protocol in rats used a thiamine-deficient diet for 12 days with a single daily intraperitoneal injection of pyrithiamine (0.25 mg/kg b.w.). nih.gov Similarly, mouse models of TD have been established using a thiamine-deficient diet in conjunction with pyrithiamine injections. nih.gov
Induction Regimens for Pyrithiamine-Induced Thiamine Deficiency (PTD)
| Animal Model | Diet | Pyrithiamine Administration | Duration of Induction | Key Observations |
| Rats (Sprague-Dawley) | Thiamine-deficient chow | Daily intraperitoneal injections | ~14 days | Onset of neurological signs. scispace.comdbc.wroc.plnih.gov |
| Rats | Thiamine-deficient chow | Daily i.p. injection (0.25 mg/kg b.w.) | 12 days | Progressive weight loss from day 10, followed by neurological symptoms. nih.gov |
| Mice | Thiamine-deficient chow | Daily intraperitoneal injections | ~10 days | Development of motor coordination deficits. nih.gov |
A variety of behavioral tests are employed to assess the cognitive and motor deficits that result from pyrithiamine-induced thiamine deficiency. These assessments are critical for correlating the neuropathological damage with functional impairments.
Spatial learning and memory are frequently evaluated using the Morris Water Maze test. nih.gov In this task, PTD-treated rats have shown impaired consolidation and recall of spatial reference memory. nih.gov The T-maze is another tool used to assess spatial working memory, where PTD animals have demonstrated fewer spontaneous alternations compared to controls. scispace.com
The Open Field test is utilized to measure locomotor activity, anxiety, and environmental habituation. nih.govscispace.com While some studies report reduced locomotor activity in mice treated with pyrithiamine and a TD diet, others found that locomotor activity and anxiety were unaffected in PTD rats. scispace.comnih.gov
Motor coordination and balance are often assessed using the Rotarod test and the Foot Fault test . nih.govnih.gov PTD has been shown to cause motor coordination deficits in mice, as indicated by a shorter latency to fall in the rotarod test. nih.gov In the Foot Fault test, PTD-treated rats exhibited impaired motor function with an increased number of errors. nih.gov Other tests include the Bar test for catalepsy and the Novel Object Recognition test for assessing episodic memory. nih.gov
Behavioral Assessment Findings in PTD Models
| Behavioral Test | Cognitive/Motor Function Assessed | Findings in PTD Models |
| Morris Water Maze | Spatial learning and memory | Impaired memory consolidation and recall in rats. nih.gov |
| T-Maze | Spatial working memory | Fewer spontaneous alternations in rats, indicating memory impairment. scispace.com |
| Open Field Test | Locomotor activity, anxiety | Reduced locomotor activity in mice nih.gov; no significant effect on locomotion or anxiety in some rat studies. scispace.com |
| Rotarod Test | Motor coordination | Shorter latency to fall in mice, indicating motor deficits. nih.gov |
| Foot Fault Test | Motor function and coordination | Increased errors and crossing time in rats. nih.gov |
| Novel Object Recognition | Episodic memory | Unimpaired in one study with PTD rats. nih.gov |
| Bar Test | Catalepsy | PTD-induced cataleptic behavior in rats. nih.gov |
Neuroimaging techniques provide a non-invasive means to observe structural and metabolic changes in the brain of living animals throughout the course of PTD and recovery. Magnetic Resonance Imaging (MRI) and Proton MR Spectroscopy (¹H-MRS) are particularly valuable.
T2-weighted MRI is used to detect the development of brain lesions, which appear as hyperintense signals. In PTD rat models, these lesions are prominently found in the thalamus, mammillary nuclei, and inferior colliculi. nih.govresearchgate.net Serial MRI examinations have shown that while some signal abnormalities in the thalamus may normalize after thiamine repletion, changes in the mammillary nuclei can be more enduring. researchgate.netuky.edu
Proton MR Spectroscopy (¹H-MRS) offers insights into the chemical composition and metabolic state of brain tissue. uky.edu In PTD rat models, ¹H-MRS studies have revealed significant metabolic alterations. A notable finding is a significant decline in the ratio of Choline-containing compounds (Cho) to N-acetylaspartate (NAA), which is considered a marker of neuronal integrity. dbc.wroc.plnih.govimrpress.com This Cho/NAA ratio has been observed to recover in a dose-dependent manner following thiamine administration. dbc.wroc.plimrpress.com Other studies have reported a decrease in the NAA/Creatine (Cr) ratio, suggesting neuronal compromise, which can improve with thiamine therapy. uky.eduresearchgate.net These spectroscopic findings often precede the appearance of severe tissue damage visible on standard MRI. researchgate.net
Neuroimaging Findings in Pyrithiamine-Induced Thiamine Deficiency Models
| Neuroimaging Modality | Brain Region(s) of Interest | Key Findings |
| T2-Weighted MRI | Thalamus, Mammillary Nuclei, Inferior Colliculi | Hyperintense lesions indicating tissue edema/damage. nih.govresearchgate.net Partial normalization in the thalamus post-thiamine, but persistent abnormalities in mammillary nuclei. researchgate.netuky.edu |
| Proton MR Spectroscopy (¹H-MRS) | Thalamus, Whole Brain Voxel | Significant decrease in the Choline (B1196258)/N-acetylaspartate (Cho/NAA) ratio. dbc.wroc.plnih.govimrpress.com Decrease in N-acetylaspartate/Creatine (NAA/Cr) ratio, suggesting neuronal injury. uky.eduresearchgate.net |
Behavioral Assessment Techniques in PTD Models
In Vitro Cellular Models
In vitro models using pyrithiamine provide a controlled environment to dissect the specific cellular and molecular mechanisms underlying thiamine deficiency, complementing the findings from in vivo studies. These models allow for the detailed examination of metabolic disruptions, enzyme kinetics, and cell death pathways in specific cell types.
Pyrithiamine has been applied to various neuronal and non-neuronal cell cultures to induce a state of thiamine deficiency.
Neuronal Cells:
Primary Cerebellar Granule Cells: Primary cultures of rat cerebellar granule cells exposed to pyrithiamine in a thiamine-deficient medium serve as a model to study neuronal cell death. This system recapitulates key metabolic changes seen in vivo, such as reduced activity of thiamine-dependent enzymes and increased lactate (B86563) production, ultimately leading to significant cell death. nih.govresearchgate.net
PC-12 Cells: Rat pheochromocytoma (PC-12) cells, when differentiated into a neuronal phenotype, undergo apoptosis when treated with pyrithiamine. bibliotekanauki.pl These cells are used to investigate the signaling pathways involved in TD-induced cell death, such as the mitochondria-dependent caspase-3-mediated pathway. bibliotekanauki.pl
Neuroblastoma Cells (SK-N-BE): Human neuroblastoma cell lines like SK-N-BE have been used to study the transcriptional responses to thiamine deficiency. In these cells, TD induces an increase in intracellular pyruvate (B1213749) and extracellular lactate, leading to the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α) and the expression of its target genes, a state described as pseudo-hypoxia. imrpress.com
Neural Stem/Progenitor Cells (NSPCs): Exposure of cultured neurospheres to pyrithiamine resulted in decreased proliferation of NSPCs, providing a model to examine the mechanisms underlying the inhibition of neurogenesis during thiamine deficiency. nih.gov
Non-Neuronal Cells:
Astrocytes (DITNC cells): Rat astrocyte cell lines have been used to study the effects of pyrithiamine. Treatment with pyrithiamine was found to cause vacuolization and activate apoptosis in these glial cells, indicating that non-neuronal cells are also vulnerable to the effects of thiamine antagonism. biopolymers.org.ua
Microglia (N9 cells): Murine microglial N9 cells have been used to study the metabolic effects of thiamine deficiency and its interaction with other factors like zinc. These studies show that microglia have higher baseline levels of thiamine pyrophosphate (ThDP) and pyruvate dehydrogenase complex (PDHC) activity compared to neuronal cells but are still susceptible to deficiency induced by amprolium (B1666021), another thiamine transport inhibitor. mdpi.com
A primary application of in vitro pyrithiamine models is the detailed biochemical analysis of cellular metabolism.
Enzyme Activity Assays: The activity of key thiamine-dependent enzymes is frequently measured. Pyrithiamine diphosphate (B83284), the metabolite of pyrithiamine, is a potent inhibitor of these enzymes.
Thiamine Pyrophosphokinase (TPK): Pyrithiamine is a potent inhibitor of TPK, the enzyme that converts thiamine to its active form, thiamine diphosphate (ThDP). nih.gov Coupled enzyme assays, mass spectrometry, and X-ray crystallography have been used to demonstrate that TPK can use pyrithiamine as a substrate to form pyrithiamine pyrophosphate, which then inhibits the enzyme. nih.gov
α-Ketoglutarate Dehydrogenase (α-KGDH) and Pyruvate Dehydrogenase (PDH): The activities of these crucial mitochondrial enzyme complexes are significantly reduced in cells treated with pyrithiamine. nih.gov Assays for PDH activity can involve measuring the rate of decarboxylation of radiolabeled pyruvate or using NADH-linked colorimetric methods. nih.gov Studies in human cell lines (fibroblasts, lymphoblasts, and neuroblastomas) have shown that thiamine deficiency induced by pyrithiamine leads to decreased steady-state mRNA levels of the E1β subunit of PDH. researchgate.net
Transketolase (TK): As a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, TK activity is also diminished in pyrithiamine-treated cells. nih.gov Its activity is often measured in cell lysates.
Metabolic Intermediate Assays: The inhibition of thiamine-dependent enzymes leads to the accumulation of upstream metabolic intermediates.
Lactate and Pyruvate: A common finding in pyrithiamine-treated cell cultures is a significant increase in the release of lactate into the medium and an accumulation of intracellular pyruvate. nih.govimrpress.com This is a direct consequence of the blockage of the PDH complex, which forces the conversion of pyruvate to lactate.
Thiamine Phosphate Esters: High-performance liquid chromatography (HPLC) is used to measure the levels of thiamine and its phosphorylated derivatives (thiamine monophosphate, thiamine diphosphate) within cells, confirming the state of deficiency induced by pyrithiamine. nih.gov
Biochemical Effects of Pyrithiamine in Vitro
| Target | Cell Type(s) | Assay Method(s) | Observed Effect |
| Thiamine Pyrophosphokinase | N/A (Enzyme studies) | Coupled enzyme assay, Mass spectrometry, X-ray crystallography | Potent inhibition; pyrithiamine acts as a substrate to form an inhibitory product. nih.govnih.gov |
| α-Ketoglutarate Dehydrogenase | Cerebellar granule cells | Enzyme activity assay | Decreased activity. nih.gov |
| Pyruvate Dehydrogenase | Cerebellar granule cells, Human lymphoblasts/fibroblasts/neuroblastomas | Enzyme activity assay, RT-PCR | Decreased activity and decreased mRNA levels of the E1β subunit. nih.govresearchgate.net |
| Transketolase | Cerebellar granule cells, Human lymphoblasts/fibroblasts/neuroblastomas | Enzyme activity assay, RT-PCR | Decreased activity and decreased mRNA levels. nih.govresearchgate.net |
| Lactate | Cerebellar granule cells, Neuroblastoma SK-N-BE | Colorimetric/Spectrophotometric assay of culture medium | Two-fold or greater increase in lactate release. nih.govimrpress.com |
| Pyruvate | Neuroblastoma SK-N-BE | Assay of cell lysate | Increased intracellular levels. imrpress.com |
| Thiamine Esters (e.g., ThDP) | Cerebellar granule cells | High-Performance Liquid Chromatography (HPLC) | Reduction of thiamine phosphate esters. nih.gov |
Neuronal and Non-Neuronal Cell Line Applications
Genetic and Molecular Techniques
Genetic and molecular biology techniques are fundamental to investigating the mechanisms of pyrithiamine action and the pathophysiology of the conditions it induces. mdpi.comnumberanalytics.com These approaches allow for precise manipulation and analysis of genes and proteins, providing insights into cellular resistance mechanisms and the complex molecular cascades affected by pyrithiamine-induced thiamine deficiency.
Use of Pyrithiamine Resistance Genes (ptrA) as Selectable Markers in Fungi
In the field of fungal genetics, the development of dominant selectable markers is crucial for efficient genetic manipulation, as many industrially or pathologically relevant fungi lack easily selectable auxotrophic mutations. nih.gov The pyrithiamine resistance gene, designated ptrA, has emerged as a powerful and widely used dominant selectable marker for the transformation of various fungal species. nih.govtandfonline.comtakarabio.com
The ptrA gene was first cloned from a pyrithiamine-resistant mutant of Aspergillus oryzae. tandfonline.comoup.comnih.gov This gene confers a high level of resistance to pyrithiamine, allowing transformed fungal cells to grow on a minimal medium containing the inhibitor, whereas untransformed wild-type strains cannot. tandfonline.comoup.comresearchgate.net The utility of ptrA has been demonstrated not only in A. oryzae but also in other important fungi, including Aspergillus fumigatus, Aspergillus nidulans, Penicillium chrysogenum, and Trichoderma reesei. nih.govasm.org
Molecular characterization revealed that ptrA is a mutated allele of a gene belonging to the THI4 gene family, which encodes an enzyme involved in the biosynthesis of the thiazole (B1198619) component of thiamine. oup.comnih.gov The resistance mechanism is not due to a change in the protein-coding sequence but rather a point mutation in the 5'-flanking region of the gene. oup.comnih.govresearchgate.net This region is thought to be a riboswitch involved in regulating thiamine synthesis. nih.gov The mutation in ptrA leads to its overexpression, overcoming the inhibitory effect of pyrithiamine.
The ptrA gene is a key component of various molecular tools. It is incorporated into shuttle vectors, which are plasmids capable of replicating in both E. coli and fungal hosts. takarabio.com These vectors facilitate the cloning and subsequent introduction of genes of interest into fungi. Furthermore, ptrA is frequently used in gene replacement and deletion cassettes. asm.orgfrontiersin.org These constructs allow researchers to knock out specific genes to study their function. To enable the reuse of the limited number of available selectable markers, ptrA has also been integrated into self-excising cassettes, which can be removed from the genome after a successful transformation event. asm.org
However, some studies have noted that the use of the ptrA marker can have unintended consequences. For instance, it was observed that A. fumigatus strains carrying the ptrA marker could secrete a metabolite that supports the growth of nearby pyrithiamine-sensitive strains, a phenomenon that could complicate selection procedures. nih.gov
Table 1: Characteristics and Applications of the ptrA Selectable Marker in Fungal Research
| Feature | Description | Key Findings & Applications | References |
|---|---|---|---|
| Origin | Cloned from a pyrithiamine-resistant mutant of Aspergillus oryzae. | The gene encodes a 327-amino acid protein and contains a 58-bp intron. | tandfonline.com, oup.com, nih.gov |
| Mechanism of Resistance | A point mutation in the 5'-flanking region of a THI4 homolog, a gene involved in thiamine biosynthesis. | The mutation is in a conserved motif, likely a riboswitch, leading to overexpression of the thiamine synthesis enzyme. | researchgate.net, nih.gov, oup.com |
| Function | Acts as a dominant selectable marker. | Confers high resistance to pyrithiamine, allowing transformed fungi to grow on selective media. | tandfonline.com, researchgate.net |
| Applications | Used in fungal transformation, gene targeting, and construction of self-excising marker cassettes. | Enables genetic manipulation in a wide range of filamentous fungi, including Aspergillus, Penicillium, and Trichoderma species. | asm.org, nih.gov, frontiersin.org |
| Vector Systems | Incorporated into E. coli-Aspergillus shuttle vectors (e.g., pPTR series). | Facilitates cloning and stable introduction of genetic material into fungal hosts. | takarabio.com |
Gene Expression and Protein Analysis in PTD Models
Pyrithiamine-induced thiamine deficiency (PTD) in animal models, particularly rodents, is a well-established experimental paradigm for studying the molecular and cellular consequences of thiamine deficiency, which mirrors the neuropathology of human Wernicke's encephalopathy. nih.govsci-hub.se Methodologies focusing on gene expression and proteomics are critical for dissecting the complex pathogenic processes in selectively vulnerable brain regions. nih.govresearchgate.net
Gene expression studies using techniques like in situ hybridization, reverse transcription-polymerase chain reaction (RT-PCR), and Northern blotting have identified specific genes whose expression is altered during the progression of PTD. nih.govsci-hub.se Research has focused on immediate-early genes (IEGs), which are rapidly activated in response to cellular stress and are involved in signal transduction pathways that can mediate programmed cell death. nih.gov In PTD rats, studies have shown differential expression of IEGs such as c-fos, c-jun, and NGFI-A in vulnerable brain regions like the medial thalamus and inferior colliculus. nih.gov For example, at the acute symptomatic stage of PTD, mRNA levels for all these genes were elevated in the posterior-medial thalamus. nih.gov
Another area of investigation has been the expression of genes related to oxidative stress. Studies have revealed a significant, region-selective increase in the mRNA and protein expression of endothelial nitric oxide synthase (eNOS) in the medial thalamus and inferior colliculus of PTD-treated rats. sci-hub.se This increase was observed before the onset of severe neurological symptoms, suggesting its early involvement in the pathogenic cascade. sci-hub.se Furthermore, research has examined the expression of genes central to thiamine metabolism itself, finding that the brain has inherently lower expression levels of thiamine pyrophosphokinase-1 (Tpk), an essential enzyme for synthesizing the active coenzyme thiamine diphosphate, potentially contributing to the brain's susceptibility to thiamine deficiency. researchgate.net
Proteomic analysis provides a broader view of the changes occurring at the protein level. Using label-free quantification, a study on the thalamus of PTD rats identified the deregulation of 183 proteins following a severe thiamine deficiency episode. nih.govresearchgate.net Bioinformatic analysis of these proteins showed they were involved in critical biological processes, including:
Oxidative stress
Neurotransmitter synthesis
Synaptic vesicle cycling
These proteomic findings help to explain the molecular basis of selective vulnerability and the neurodegenerative processes observed in PTD. nih.govresearchgate.net
Table 2: Selected Findings from Gene Expression and Protein Analysis in PTD Models
| Analysis Type | Model/Tissue | Key Findings | Implication | References |
|---|---|---|---|---|
| Gene Expression (IEGs) | PTD Rat Brain (Thalamus, Inferior Colliculus) | Increased mRNA expression of c-fos, c-jun, fos-B, and NGFI-A in the thalamus at the acute symptomatic stage. | Suggests activation of signal transduction pathways related to programmed cell death in selectively vulnerable regions. | nih.gov |
| Gene Expression (eNOS) | PTD Rat Brain (Medial Thalamus, Inferior Colliculus) | Significant increase in eNOS mRNA and protein expression, preceding severe neurological symptoms. | Implicates nitric oxide-related oxidative stress early in the pathogenesis of neuronal damage. | sci-hub.se |
| Gene Expression (Thiamine Metabolism) | Mouse Brain, Kidney, Liver | The brain exhibits the lowest baseline mRNA and protein expression of thiamine pyrophosphokinase-1 (Tpk). | Suggests an intrinsic factor contributing to the brain's high vulnerability to thiamine deficiency. | researchgate.net |
| Proteomic Analysis | PTD Rat Brain (Thalamus) | Deregulation of 183 proteins involved in oxidative stress, neurotransmitter synthesis, and synaptic vesicle cycling. | Provides a broad molecular snapshot of the neurodegenerative processes and identifies key pathways affected by PTD. | nih.gov, researchgate.net |
Comparative Analyses with Other Thiamine Antagonists
Differential Effects on Thiamine (B1217682) Metabolism and Transport
The primary thiamine antagonists—pyrithiamine, oxythiamine (B85929), and amprolium (B1666021)—interfere with thiamine homeostasis through varied and complex mechanisms, including the inhibition of cellular uptake, transport across the blood-brain barrier, and enzymatic conversion to its active coenzyme form, thiamine diphosphate (B83284) (ThDP). nih.gov
Pyrithiamine exhibits a dual mechanism of antagonism. It effectively inhibits the transport of thiamine across the blood-brain barrier and into cells. nih.govnih.gov Furthermore, it is a potent competitive inhibitor of thiamine pyrophosphokinase (TPK), the enzyme responsible for phosphorylating thiamine to ThDP. portlandpress.combyu.edunih.gov This direct inhibition of thiamine's activation is a key feature of its action. Kinetic studies have identified pyrithiamine as the most potent inhibitor of TPK among the common antagonists, with an inhibition constant (Kᵢ) in the micromolar range (2–3 μM). portlandpress.com This dual action of blocking both transport and phosphorylation makes pyrithiamine particularly effective at inducing rapid and severe thiamine deficiency within the central nervous system. nih.gov
Oxythiamine , in contrast, does not significantly affect thiamine transport across the blood-brain barrier. nih.govnih.gov Its primary mechanism involves being a substrate for thiamine pyrophosphokinase, which converts it to oxythiamine diphosphate (OxThDP). researchgate.netwikipedia.org This analog of the natural coenzyme then competes with ThDP for binding sites on ThDP-dependent enzymes, such as transketolase, pyruvate (B1213749) dehydrogenase, and α-ketoglutarate dehydrogenase. portlandpress.comwikipedia.org While OxThDP can bind to these enzymes, it is catalytically inactive, thereby blocking critical metabolic pathways. researchgate.netwikipedia.org Although oxythiamine can inhibit TPK, it does so with a much lower affinity than pyrithiamine, having a Kᵢ in the millimolar range (4.2 mM). portlandpress.com
| Antagonist | Primary Mechanism of Action | Effect on Thiamine Transport (Blood-Brain Barrier) | Effect on Thiamine Pyrophosphokinase (TPK) |
| Pyrithiamine | Inhibits thiamine transport and is a competitive inhibitor of TPK. nih.govportlandpress.com | Strong inhibition. nih.govnih.gov | Potent competitive inhibitor (Kᵢ = 2-3 μM). portlandpress.combyu.edu |
| Oxythiamine | Converted to OxThDP, which competes with ThDP for enzyme binding sites. researchgate.netwikipedia.org | No significant inhibition. nih.govnih.gov | Weak competitive inhibitor (Kᵢ = 4.2 mM). portlandpress.com |
| Amprolium | Competitive inhibitor of thiamine transport. portlandpress.comnih.govtaylorandfrancis.com | Strong inhibition. nih.govnih.gov | Moderate inhibitor (Kᵢ = 180 μM). portlandpress.com |
Varying Cellular and Neurobiological Impacts
The distinct mechanisms of pyrithiamine, oxythiamine, and amprolium translate into significantly different impacts at the cellular and neurobiological levels. These differences are evident in their potency as inducers of apoptosis, their effects on specific cell types, and the nature of the neurological symptoms they produce in animal models.
In studies using cultured nerve cells, pyrithiamine and oxythiamine are consistently shown to be more potent inducers of apoptosis than amprolium . nih.govresearchgate.netnih.gov Research on neuronally differentiated PC-12 cells demonstrated that both pyrithiamine and oxythiamine lead to a higher percentage of apoptotic cells and greater activation of caspase-3, a key executioner enzyme in apoptosis, compared to amprolium. researchgate.netfrontierspartnerships.org For instance, after 72 hours of exposure, the percentage of apoptotic cells was approximately 87% for both pyrithiamine and oxythiamine, but only about 66% for amprolium. researchgate.net This suggests that the direct interference with ThDP-dependent enzymes by pyrithiamine (via ThDP depletion) and oxythiamine (via OxThDP formation) triggers apoptotic pathways more robustly than the transport inhibition caused by amprolium. nih.gov
The neurobiological consequences also differ markedly. Pyrithiamine, due to its ability to efficiently cross the blood-brain barrier and inhibit TPK, induces severe, centrally-mediated neurological symptoms such as ataxia and convulsions. nih.govcapes.gov.br These symptoms are often used to model Wernicke-Korsakoff syndrome. researchgate.net Studies in rats show that pyrithiamine treatment leads to widespread reductions in acetylcholine (B1216132) levels and utilization in multiple brain regions, including the midbrain, striatum, and hippocampus. nih.gov In contrast, oxythiamine, which does not readily cross the blood-brain barrier, primarily induces peripheral symptoms and has much more limited effects on brain acetylcholine metabolism, with significant reductions observed only in the striatum. nih.gov This distinction highlights why pyrithiamine is the antagonist of choice for creating animal models of central nervous system thiamine deficiency disorders. uliege.be
| Antagonist | Apoptosis Induction | Primary Neurological Impact | Effect on Brain Acetylcholine (ACh) |
| Pyrithiamine | High potency; significant caspase-3 activation. nih.govresearchgate.netfrontierspartnerships.org | Severe, central (ataxia, seizures); models Wernicke-Korsakoff syndrome. nih.govcapes.gov.br | Significant reduction in ACh levels and utilization in multiple brain regions. nih.gov |
| Oxythiamine | High potency; similar to pyrithiamine. nih.govresearchgate.netfrontierspartnerships.org | Primarily peripheral effects due to poor blood-brain barrier penetration. nih.govuliege.be | Reduced ACh levels and utilization mainly in the striatum. nih.gov |
| Amprolium | Lower potency compared to pyrithiamine and oxythiamine. nih.govresearchgate.netnih.gov | Less aggressive induction of TD symptoms. nih.gov | Pronounced damaging action on neuronal cells compared to astrocytes. nih.gov |
Future Directions and Emerging Research Avenues
Elucidation of Nuanced Molecular Pathways in PTD
While the primary action of pyrithiamine is the inhibition of thiamine (B1217682) transport and metabolism, the downstream consequences are complex and multifaceted. nih.govuu.nl Future research aims to move beyond the well-established effects on thiamine-dependent enzymes and uncover more subtle molecular cascades that contribute to the pathophysiology of PTD.
A key area of investigation is the mechanism of selective neuronal vulnerability. bac-lac.gc.ca Studies have revealed that the brain exhibits lower expression of thiamine pyrophosphokinase-1 (TPK), the enzyme that converts thiamine to its active form, thiamine pyrophosphate (TPP), making the brain particularly susceptible to thiamine deficiency. nih.gov Pyrithiamine, as a specific and competitive inhibitor of TPK, rapidly depletes TPP levels in the brain, leading to significant neurological consequences. nih.gov Research indicates that in response to PTD, the activities of TPP-requiring enzymes like transketolase and alpha-ketoglutarate (B1197944) dehydrogenase (α-KGDH) decrease, but not uniformly across different cell lines or brain regions. nih.govnih.gov Furthermore, evidence suggests that thiamine deficiency may directly impact the genetic expression of transketolase, indicating a deeper level of metabolic regulation. nih.gov
Emerging studies are also focusing on pathways beyond direct energy metabolism. PTD models have been instrumental in identifying glutamate-mediated excitotoxicity as a potential basis for the neuropathological damage seen in thiamine deficiency. bac-lac.gc.ca This occurs alongside significant endothelial dysfunction, breakdown of the blood-brain barrier, and pronounced neuroinflammation, including the activation of microglia. nih.gov Another critical research avenue is the impact of PTD on neurogenesis. Studies have shown that PTD significantly reduces the proliferation of neural stem/progenitor cells and the formation of new neurons in key neurogenic regions like the hippocampus and subventricular zone. nih.gov Investigating these interconnected vascular, inflammatory, and neurogenic pathways will be crucial for a comprehensive understanding of PTD-induced brain damage. nih.govnih.gov
Table 1: Selected Research Findings on Molecular Pathways in PTD
| Research Focus | Key Findings | Implication for Future Research | Source Index |
|---|---|---|---|
| Enzyme Regulation | Pyrithiamine is a specific inhibitor of Thiamine Pyrophosphokinase (TPK). Brain has lower TPK expression, contributing to its vulnerability. | Investigating TPK expression as a biomarker for thiamine-related neurological disorders. | nih.gov |
| Gene Expression | Thiamine deficiency may directly decrease the synthesis rate of transketolase protein, suggesting an effect on gene expression. | Exploring the thiamine-dependent regulation of gene transcription and protein synthesis for key metabolic enzymes. | nih.gov |
| Neuroinflammation & Vascular Damage | PTD induces endothelial cell damage, microglial activation, and blood-brain barrier breakdown in vulnerable brain regions. | Targeting neuroinflammatory and vascular repair pathways as a therapeutic strategy. | nih.gov |
| Neurogenesis | PTD reduces the proliferation and differentiation of neural stem/progenitor cells in both neurogenic and vulnerable brain areas. | Studying the potential of pro-neurogenic factors to restore function after thiamine deficiency-induced brain injury. | nih.gov |
| Excitotoxicity | PTD leads to elevated extracellular glutamate (B1630785) concentrations in vulnerable brain regions like the thalamus. | Investigating the role of glutamate receptors and transporters in the selective cell death observed in PTD. | bac-lac.gc.ca |
Development of Advanced PTD Models for Specific Pathologies
The PTD model is a cornerstone of research into thiamine deficiency-related encephalopathies, such as Wernicke-Korsakoff Syndrome (WKS). mdpi.comnih.gov It effectively replicates the full spectrum of clinical features, including cognitive impairment and the characteristic symmetrical brain lesions. mdpi.comresearchgate.net Researchers continue to use this model to investigate the progression of neuropathology and to test the efficacy of potential neuroprotective agents. mdpi.com
More recently, the application of the PTD model has been extended to other neurodegenerative disorders that share common pathophysiological features with thiamine deficiency, such as mitochondrial dysfunction and oxidative stress. researchgate.netscience.gov A significant emerging area is the use of PTD to model aspects of Alzheimer's disease (AD). researchgate.net Studies have demonstrated that administering pyrithiamine to animal models can aggravate β-amyloid accumulation and increase the hyperphosphorylation of tau protein, two of the central pathological hallmarks of AD. researchgate.netresearchgate.net These models provide a valuable platform to investigate the mechanistic links between impaired energy metabolism and the development of AD-like pathology, particularly the role of enzymes like glycogen (B147801) synthase kinase-3 (GSK-3). researchgate.net
Future work will likely focus on creating more sophisticated PTD models, potentially by combining pyrithiamine administration with genetic models of specific diseases or other environmental stressors. mdpi.com This could allow for the investigation of gene-environment interactions in the development of complex neurological conditions. Furthermore, advanced imaging techniques, such as MRI, are being integrated with PTD models to non-invasively track the development of brain lesions and endothelial dysfunction, offering predictive insights into disease progression. nih.gov
Exploration of Therapeutic Interventions based on Pyrithiamine Research
A primary goal of pyrithiamine research is to identify and validate new therapeutic targets. By elucidating the precise mechanisms of PTD-induced damage, researchers can explore novel interventions. For instance, studies using the PTD model of WKS have shown that co-administration of compounds like protocatechuic acid, a phenolic compound, can prevent some of the associated memory deficits and neurochemical imbalances. mdpi.com This highlights the potential for antioxidant and anti-inflammatory strategies to counteract the effects of thiamine deficiency.
The role of pyrithiamine in inhibiting TPK has also spurred research into this enzyme as a drug target for other diseases. tandfonline.com In pathogens like the parasite Leishmania donovani, which causes leishmaniasis, TPK is essential for survival. tandfonline.comresearchgate.net Studies have shown that pyrithiamine can inhibit the growth of this parasite, establishing its TPK as a promising target for the development of new anti-leishmanial drugs. tandfonline.com
Furthermore, the profound metabolic disruption caused by thiamine deprivation, which can be modeled using pyrithiamine or the enzyme thiaminase, has uncovered metabolic vulnerabilities that could be exploited for cancer therapy. plos.org Some cancers show altered energy metabolism that may make them more sensitive to the inhibition of thiamine-dependent pathways. plos.org The development of novel functional genomics strategies, which can identify drug-gene interactions, offers a powerful method to discover new compounds that, like pyrithiamine, interfere with thiamine transport or metabolism, potentially leading to new therapeutic avenues for a range of diseases. plos.org
Q & A
Q. How does pyrithiamine induce thiamine deficiency in experimental models?
Pyrithiamine acts as a structural analog of thiamine (vitamin B1), competitively inhibiting thiamine-dependent enzymatic processes. Its mechanism involves disrupting thiamine phosphorylation by thiamine pyrophosphokinase (TPK1), thereby preventing the formation of thiamine pyrophosphate (TPP), an essential cofactor in carbohydrate metabolism. Reversal of pyrithiamine's effects occurs with thiamine supplementation, as demonstrated in microbial and murine models where a pyrithiamine:thiamine ratio of 10:1 in growth media or 3:1 in diets induced deficiency .
Q. What experimental parameters are critical for inducing thiamine deficiency using pyrithiamine in animal models?
Key parameters include:
- Dosage : Intraperitoneal injection of pyrithiamine hydrobromide (5 µg/10 g body weight daily) combined with a thiamine-deficient diet .
- Duration : 8–12 days in mice to observe metabolic disturbances (e.g., reduced TPP levels in heart and muscle) .
- Controls : Pair-fed animals on thiamine-sufficient diets to isolate deficiency effects from caloric restriction .
Q. How is pyrithiamine utilized to study microbial resistance to thiamine analogs?
Pyrithiamine resistance serves as a selectable marker in genetic transformation. For example, in P. marnefiei, plasmids containing aspA confer resistance to pyrithiamine at 0.1–0.2 mg/mL, enabling selection of transformants. Controls are necessary to account for spontaneous resistance .
Advanced Research Questions
Q. How do contradictory findings on tissue-specific TPP depletion in pyrithiamine-treated models inform mechanistic studies?
Studies report conflicting pyrithiamine reduces TPP in cardiac and muscle tissues but not in liver or brain . This discrepancy highlights tissue-specific differences in thiamine metabolism or compensatory mechanisms. Methodological considerations include:
- Assay sensitivity : Use of enzymatic recovery tests (e.g., adding TPP to homogenates to confirm assay validity) .
- Inhibitor interference : Tissue extracts may contain non-specific inhibitors of yeast carboxylase, unrelated to pyrithiamine derivatives .
Q. What enzymatic mechanisms explain pyrithiamine’s inhibition of thiamine phosphorylation?
In vitro studies show pyrithiamine inhibits rat liver thiamine pyrophosphokinase, reducing TPP synthesis. Pyrithiamine pyrophosphate (PTPP), a metabolite of pyrithiamine, may further block TPP-dependent enzymes like pyruvate dehydrogenase. However, PTPP’s role in vivo remains debated, as TPP supplementation restores enzyme activity even in PTPP-containing tissues .
Q. How do neurobehavioral deficits in pyrithiamine-induced thiamine deficiency models correlate with metabolic changes?
Pyrithiamine-treated rats exhibit reduced cerebral glucose utilization (LCGU) prior to clinical symptoms. Focal metabolic depression in brain structures (e.g., thalamus, cerebellum) precedes histological lesions. Advanced protocols combine autoradiography (e.g., {14C}deoxyglucose) with behavioral tests (e.g., working memory assays) to link metabolic dysregulation to cognitive deficits .
Q. What molecular genetic strategies leverage pyrithiamine resistance in fungal transformation studies?
In Aspergillus flavus, pyrithiamine resistance cassettes enable targeted gene deletion. Fusion PCR amplifies upstream/downstream regions of the target gene, flanking the pyrithiamine resistance marker. Transformation efficiency depends on protoplast viability and validation via PCR to confirm ectopic vs. homologous integration .
Methodological Considerations
Q. How to address variability in pyrithiamine’s effects across species and tissues?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
